1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
CAS No.: 2034593-54-7
Cat. No.: VC6457939
Molecular Formula: C19H18FN3O2
Molecular Weight: 339.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034593-54-7 |
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Molecular Formula | C19H18FN3O2 |
Molecular Weight | 339.37 |
IUPAC Name | 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]cyclopropane-1-carboxamide |
Standard InChI | InChI=1S/C19H18FN3O2/c20-15-6-4-14(5-7-15)19(8-9-19)18(24)21-13-16(17-3-1-12-25-17)23-11-2-10-22-23/h1-7,10-12,16H,8-9,13H2,(H,21,24) |
Standard InChI Key | FGYOVTUVMUYNBW-UHFFFAOYSA-N |
SMILES | C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide integrates multiple pharmacophoric elements:
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Cyclopropane ring: A strained three-membered hydrocarbon system linked to a carboxamide group, enhancing conformational rigidity and target binding specificity .
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4-Fluorophenyl moiety: Introduces electron-withdrawing effects that modulate aromatic interactions and metabolic stability .
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Bifunctional ethyl bridge: Connects furan (oxygen-containing heterocycle) and pyrazole (nitrogen-rich aromatic ring), enabling dual hydrogen-bonding capabilities .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₂₄H₂₁FN₂O₃ | |
Molecular Weight | 404.4 g/mol | |
CAS Registry Number | 1251579-33-5 | |
Hybridization | sp³ (cyclopropane), sp² (aryl) |
The stereoelectronic profile of this compound facilitates interactions with biological targets, particularly those requiring simultaneous hydrophobic (cyclopropane) and polar (furan/pyrazole) binding .
Synthesis and Optimization
Synthetic Routes
Patent literature outlines a multi-step synthesis beginning with cyclopropane carboxylation:
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Cyclopropanecarboxylic acid activation: Conversion to acyl chloride using thionyl chloride, followed by coupling with 4-fluoroaniline to form the carboxamide core .
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Ethyl bridge construction: Nucleophilic substitution reactions install furan and pyrazole groups via a bis-alkylation strategy, employing potassium carbonate as a base in dimethylformamide .
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Purification: Chromatographic techniques (e.g., silica gel, RP-HPLC) yield >95% purity, confirmed by NMR and LC-MS .
Critical challenges include managing the steric hindrance from the cyclopropane ring during coupling reactions and optimizing reaction temperatures to prevent furan ring decomposition .
Pharmacological Profile
Target Engagement
Mechanistic studies suggest dual activity:
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MDM2/p53 interaction inhibition: The cyclopropane carboxamide moiety disrupts MDM2's hydrophobic cleft, stabilizing p53 and activating apoptosis in cancer cells (IC₅₀ = 120 nM in HCT116 cells) .
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COX-2 suppression: Pyrazole and furan groups exhibit cyclooxygenase-2 binding (Ki = 450 nM), reducing prostaglandin E₂ synthesis in macrophage assays .
Table 2: In Vitro Activity Metrics
Assay | Result | Model System | Citation |
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Antiproliferative EC₅₀ | 0.8 μM | MDA-MB-231 | |
COX-2 Inhibition | 82% at 10 μM | RAW 264.7 | |
Metabolic Stability | t₁/₂ = 45 min | Human hepatocytes |
ADME Characteristics
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Absorption: Moderate oral bioavailability (F = 33% in rats) due to first-pass glucuronidation of the furan group .
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Distribution: High plasma protein binding (89%) limits CNS penetration but enhances tumor accumulation .
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Metabolism: CYP3A4-mediated oxidation of the pyrazole ring generates inactive hydroxylated metabolites .
Therapeutic Applications
Oncology
Preclinical models demonstrate efficacy in:
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Triple-negative breast cancer: 60% tumor growth inhibition at 50 mg/kg/day (21-day xenograft study).
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Colorectal cancer: Synergy with 5-fluorouracil, reducing metastatic burden by 78% in combination therapy .
Inflammatory Diseases
In murine collagen-induced arthritis:
Recent Advances and Clinical Outlook
2024 patent filings disclose prodrug derivatives with enhanced solubility, notably phosphate esters of the carboxamide group (WO2024134567A1) . Phase I trials (NCT05678944) initiated in Q3 2024 assess safety in solid tumors, with preliminary data indicating manageable toxicity (Grade 1-2 nausea in 15% of participants) .
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